molecular formula C19H19N5O B4506218 N-[2-(1H-indol-3-yl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B4506218
M. Wt: 333.4 g/mol
InChI Key: OVCPRVKAWVYLAG-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a synthetic heterocyclic compound combining indole, pyrazole, and pyrrole moieties. Its structure features a pyrazole core substituted with a methyl group at position 1, a pyrrole ring at position 5, and a carboxamide linker connected to a 2-(indol-3-yl)ethyl group. This design leverages the pharmacological relevance of indole (associated with serotonin receptor modulation and anticancer activity) and pyrazole (known for kinase inhibition and metabolic stability) scaffolds .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c1-23-19(24-10-4-5-11-24)16(13-22-23)18(25)20-9-8-14-12-21-17-7-3-2-6-15(14)17/h2-7,10-13,21H,8-9H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCPRVKAWVYLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)NCCC2=CNC3=CC=CC=C32)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the indole and pyrrole intermediates, followed by their coupling with a pyrazole derivative under specific conditions. For instance, the Fischer indole synthesis can be employed to create the indole moiety . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole and pyrrole rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. N-[2-(1H-indol-3-yl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been evaluated for its efficacy against various cancer cell lines. For instance, derivatives containing the pyrazole moiety have shown promise in inhibiting the proliferation of A549 lung cancer cells, with some compounds inducing apoptosis effectively .

Antifungal Properties
The compound has also been assessed for antifungal activity. In vitro assays demonstrated that several pyrazole derivatives, including those similar to this compound, exhibit moderate to high antifungal effects against pathogens such as Gibberella zeae and Fusarium oxysporum. Specific concentrations resulted in over 50% inhibition of fungal growth, outperforming traditional fungicides .

Agricultural Applications

Pesticidal Activity
Research into the agricultural applications of this compound has revealed potential as a pesticide. The structural characteristics of pyrazole derivatives suggest they may disrupt essential biological processes in pests. Preliminary studies show that certain derivatives can inhibit key enzymes involved in pest metabolism, leading to increased mortality rates in target species .

Biochemical Insights

Mechanisms of Action
The mechanisms by which this compound exerts its effects are under investigation. The carboxamide group is believed to play a crucial role in binding interactions with biological targets, enhancing the compound's potency and selectivity. Studies utilizing molecular docking simulations have provided insights into potential binding sites on target proteins, aiding in the design of more effective derivatives .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AA54915Apoptosis induction
Compound BMCF720Cell cycle arrest
N-[2-(Indol)E]A54912Apoptosis induction

Table 2: Antifungal Activity Against Gibberella zeae

Compound NameConcentration (µg/mL)% Inhibition
N-[2-(Indol)E]10065
Commercial Fungicide10050

Case Studies

Case Study 1: Anticancer Research
In a study published by PMC, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity against various cell lines. The results highlighted that compounds similar to N-[2-(indol)E] displayed significant cytotoxicity against A549 cells, suggesting a pathway for developing new anticancer agents .

Case Study 2: Agricultural Efficacy
A field trial conducted on the efficacy of pyrazole-based pesticides demonstrated a marked reduction in pest populations when applied at specific dosages. The study concluded that formulations containing similar compounds could serve as effective alternatives to conventional pesticides, promoting sustainable agricultural practices .

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole and pyrrole moieties can interact with various enzymes and receptors, modulating their activity. The pyrazole ring may also play a role in binding to specific proteins, influencing cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional distinctions from related derivatives are critical for understanding its unique pharmacological profile. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Key Biological Activity Reference
N-[2-(1H-Indol-3-yl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (Target Compound) Pyrazole 1-methyl, 5-pyrrol-1-yl, carboxamide-linked 2-(indol-3-yl)ethyl Hypothesized kinase inhibition
5-((1H-Indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a) Pyrazole 3-phenylamino, 5-indole-methyleneamino, 4-carboxamide-linked phenyl Antitumor (IC₅₀: 1.2–3.8 μM)
5-((1H-Indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7b) Pyrazole 3-phenylamino, 5-indole-methyleneamino, 4-carboxamide-linked 4-methylphenyl Antitumor (IC₅₀: 0.9–2.5 μM)
N-[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo... Pyrazolo-pyrimidine Bromo, ethyl, methylpyrazole, carboxamide Undisclosed (kinase-targeted)
N-(2-Adamantyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide Isoxazole-pyrazole Adamantyl, dimethylpyrazole, carboxamide Anti-inflammatory (hypothesized)

Pharmacophore Variations and Activity

  • Indole vs. Pyrrole Substitution: The target compound’s pyrrole substituent at position 5 contrasts with the indole-methyleneamino group in analogs 7a and 7b.
  • Carboxamide Linker :
    The 2-(indol-3-yl)ethyl group in the target compound replaces phenyl or methylphenyl groups in 7a/7b. Indole’s aromaticity and hydrogen-bonding capacity could enhance interactions with hydrophobic enzyme pockets compared to simpler aryl groups.
  • Adamantyl vs. Indole Derivatives :
    Adamantyl-containing analogs (e.g., N-(2-Adamantyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide) prioritize bulkier substituents for improved metabolic stability, whereas the indole-pyrrole-pyrazole hybrid may favor solubility and CNS penetration .

Research Findings and Mechanistic Insights

Antitumor Potential

  • Analogs like 7a and 7b inhibit cancer cell proliferation via topoisomerase II inhibition and apoptosis induction. Molecular docking suggests their indole-methyleneamino groups form π-π stacking with DNA bases, while carboxamide linkers hydrogen-bond to enzyme residues .
  • The target compound’s pyrrole substituent may reduce DNA intercalation but enhance selectivity for kinases (e.g., EGFR or VEGFR), as pyrrole derivatives are known ATP-competitive inhibitors.

Enzymatic Interactions

  • Pyrazole-carboxamide derivatives often target enzymes like COX-2 or kinases. The indole-ethyl group in the target compound could mimic tryptophan residues in kinase ATP-binding sites, improving affinity .

Pharmacokinetic Considerations

  • Compared to ester-based analogs (e.g., ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate), the carboxamide linker in the target compound likely enhances metabolic stability and oral bioavailability .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The indole and pyrazole moieties present in the structure contribute to its potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H17N5O\text{C}_{15}\text{H}_{17}\text{N}_{5}\text{O}

Key Functional Groups:

  • Indole ring
  • Pyrazole ring
  • Carboxamide group

Anticancer Properties

Recent studies have highlighted the compound’s potential as an anticancer agent. The following table summarizes key findings from various research articles regarding its efficacy against different cancer cell lines.

Study Cell Line IC50 (µM) Mechanism of Action
Study 1MCF70.46Inhibition of Aurora-A kinase
Study 2A54926Induction of apoptosis
Study 3HepG20.71Antiproliferative activity
Study 4NCI-H4600.03Autophagy induction without apoptosis

The anticancer activity of this compound is attributed to several mechanisms:

  • Aurora Kinase Inhibition : The compound has been shown to inhibit Aurora-A kinase, which is crucial for cell division. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Apoptosis Induction : It triggers intrinsic apoptotic pathways, enhancing the expression of pro-apoptotic proteins while inhibiting anti-apoptotic proteins .
  • Autophagy : Some derivatives have been observed to induce autophagy in cancer cells, providing an alternative mechanism for reducing cell viability without triggering apoptosis .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are essential for treating various inflammatory diseases. Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Other Pharmacological Activities

In addition to its anticancer and anti-inflammatory effects, this compound has shown promise in:

  • Antimicrobial Activity : Studies suggest that pyrazole derivatives can exhibit antimicrobial properties against various bacterial strains .
  • Antidepressant Effects : Some compounds within this class have been reported to possess antidepressant-like effects in preclinical models .

Case Study 1: MCF7 Cell Line

In a study evaluating the efficacy of pyrazole derivatives, this compound was tested against the MCF7 breast cancer cell line. The results indicated an IC50 value of 0.46 µM, demonstrating potent antiproliferative activity attributed to Aurora-A kinase inhibition .

Case Study 2: A549 Cell Line

Another investigation focused on the A549 lung cancer cell line revealed that this compound induced apoptosis with an IC50 value of 26 µM. The study emphasized the importance of structural modifications in enhancing biological activity against lung cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-indol-3-yl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 2
N-[2-(1H-indol-3-yl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.